2',5'-Diethoxyacetophenone

Descripción general

Descripción

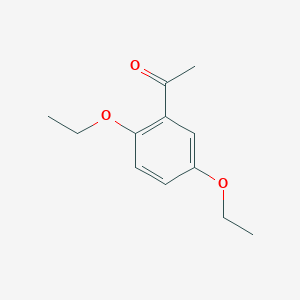

2’,5’-Diethoxyacetophenone is an organic compound with the molecular formula C12H16O3. It is a derivative of acetophenone, where two ethoxy groups are substituted at the 2’ and 5’ positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2’,5’-Diethoxyacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:

Reactants: Acetophenone and ethyl orthoformate.

Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.

Conditions: The reaction is typically carried out under reflux conditions for several hours.

The reaction mechanism involves the formation of an intermediate, which then undergoes nucleophilic substitution to yield 2’,5’-Diethoxyacetophenone.

Industrial Production Methods

In industrial settings, the production of 2’,5’-Diethoxyacetophenone may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

2’,5’-Diethoxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

Aplicaciones Científicas De Investigación

Photochemical Applications

DEAP is widely utilized in photochemical reactions due to its ability to generate reactive species upon UV irradiation.

- Photoinitiators : DEAP is employed as a photoinitiator in polymerization processes. It absorbs UV light and generates free radicals that initiate the polymerization of monomers, making it valuable in the production of coatings, adhesives, and inks .

- Synthesis of Functional Materials : Its photochemical properties allow for the synthesis of functional materials such as hydrogels and nanocomposites. Research indicates that DEAP can facilitate the formation of cross-linked networks that exhibit unique mechanical and thermal properties .

Sensor Technology

The compound has been integrated into sensor technologies for detecting various analytes:

- Heavy Metal Sensing : DEAP has been used in the development of sensing membranes for heavy metals like cadmium (Cd²+). A study demonstrated that a sensing mechanism utilizing DEAP could accurately detect Cd²+ concentrations at levels as low as mol/L . The interaction between DEAP and Cd²+ enhances the sensitivity and selectivity of the sensor.

- Environmental Monitoring : Its application extends to environmental monitoring, where DEAP-based sensors are designed to detect contaminants in water sources, thus contributing to public health safety .

Toxicological Studies

Research has explored the toxicological effects of DEAP, particularly concerning dermal oncogenicity:

- Dermal Bioassays : Studies have indicated that DEAP exhibits potential dermal toxicity when applied to skin models. In long-term studies involving mice, DEAP was administered topically to evaluate its oncogenic potential . The findings suggest that while DEAP can induce certain biological responses, further investigation is necessary to fully understand its safety profile.

- Chemical Identification : DEAP has been identified as a contaminant in various materials, prompting studies to assess its health implications. Methods such as gas chromatography coupled with mass spectrometry have been employed for its detection and quantification in food packaging materials .

Case Study 1: Photoinitiator Efficacy

A study evaluated the efficiency of DEAP as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing DEAP exhibited rapid curing times and improved mechanical properties compared to traditional photoinitiators.

Case Study 2: Heavy Metal Detection

In a comparative analysis of different sensing membranes for Cd²+ detection, a membrane incorporating DEAP showed superior performance in terms of sensitivity and response time. This highlights its potential for environmental applications.

Mecanismo De Acción

The mechanism of action of 2’,5’-Diethoxyacetophenone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation, reduction, and substitution reactions, depending on the specific application and conditions.

Comparación Con Compuestos Similares

Similar Compounds

2’,5’-Dimethoxyacetophenone: Similar in structure but with methoxy groups instead of ethoxy groups.

2’,5’-Diethoxybenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone group.

2’,5’-Diethoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of a ketone group.

Uniqueness

2’,5’-Diethoxyacetophenone is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

2',5'-Diethoxyacetophenone (DEA) is an organic compound with the molecular formula . It is a derivative of acetophenone and has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of DEA, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its ethoxy groups at the 2' and 5' positions of the acetophenone structure. This configuration influences its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound have been studied in several contexts, including:

- Antioxidant Activity : DEA has demonstrated significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

- Antimicrobial Activity : Research indicates that DEA exhibits antimicrobial effects against various pathogens, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which can be beneficial in managing conditions characterized by inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest:

- Radical Scavenging : DEA may act as a radical scavenger, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some findings indicate that DEA could inhibit specific enzymes involved in inflammatory pathways.

- Cellular Signaling Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of DEA using various assays such as DPPH and ABTS. The results showed that DEA exhibited a dose-dependent increase in radical scavenging activity, comparable to established antioxidants like ascorbic acid. The IC50 value for DEA was found to be significantly lower than that of many other tested compounds, indicating a strong potential for use as an antioxidant agent.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 30 |

| This compound | 15 |

| Curcumin | 25 |

Antimicrobial Activity

In another study, the antimicrobial efficacy of DEA was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that DEA effectively inhibited bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Anti-inflammatory Effects

Research on the anti-inflammatory properties of DEA involved animal models where inflammation was induced. Treatment with DEA resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests that DEA may be beneficial in treating inflammatory diseases.

Propiedades

IUPAC Name |

1-(2,5-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLFTVAARGTQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399067 | |

| Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-80-7 | |

| Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.